molecular formula C15H12N2O3S2 B8041562 5-amino-2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]benzenesulfonic acid

5-amino-2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]benzenesulfonic acid

Cat. No.: B8041562
M. Wt: 332.4 g/mol
InChI Key: YVKWLQHWELFCOJ-SOFGYWHQSA-N
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Description

5-amino-2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]benzenesulfonic acid is an organic compound that features a complex structure with both aromatic and heterocyclic components. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and applied chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]benzenesulfonic acid typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Vinylation: The benzothiazole derivative is then subjected to a vinylation reaction, often using a Heck reaction, where a palladium catalyst facilitates the coupling of the benzothiazole with a vinyl halide.

    Sulfonation: The final step involves the introduction of the sulfonic acid group. This can be achieved by sulfonating the aromatic ring using sulfur trioxide or chlorosulfonic acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch Processing: Utilizing large reactors to carry out each step of the synthesis in sequence, ensuring high purity and yield.

    Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors could be employed, allowing for better control over reaction conditions and faster production rates.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]benzenesulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Biological Probes: The compound can be used as a fluorescent probe in biological assays due to its aromatic structure and potential for conjugation with biomolecules.

    Pharmaceuticals: It may serve as a precursor or intermediate in the synthesis of drugs targeting specific biological pathways.

Industry

    Dyes and Pigments: The compound’s structure allows it to be used in the synthesis of dyes and pigments for textiles and other materials.

    Sensors: Its chemical properties make it suitable for use in chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism by which 5-amino-2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]benzenesulfonic acid exerts its effects depends on its application:

    Catalysis: As a ligand, it can stabilize metal centers, facilitating catalytic cycles.

    Biological Probes: It can interact with specific biomolecules, altering their fluorescence properties and allowing for detection and imaging.

    Pharmaceuticals: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenol
  • 5-amino-2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]benzoic acid

Uniqueness

Compared to similar compounds, 5-amino-2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]benzenesulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its ability to participate in a wider range of chemical reactions. This makes it particularly valuable in applications requiring high solubility and reactivity.

Properties

IUPAC Name

5-amino-2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c16-11-7-5-10(14(9-11)22(18,19)20)6-8-15-17-12-3-1-2-4-13(12)21-15/h1-9H,16H2,(H,18,19,20)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKWLQHWELFCOJ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=C(C=C(C=C3)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=C(C=C(C=C3)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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